1-(2-Butoxy-1-methylethoxy)propan-2-ol

Description

The exact mass of the compound 1-(2-Butoxy-1-methylethoxy)propan-2-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.24 min water, 1x10+3 mg/l at 30 °csolubility in water, g/100ml at 20 °c: 5. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-(2-Butoxy-1-methylethoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Butoxy-1-methylethoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

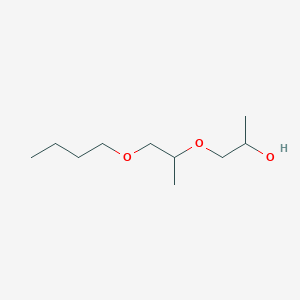

Structure

3D Structure

Properties

IUPAC Name |

1-(1-butoxypropan-2-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-4-5-6-12-8-10(3)13-7-9(2)11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVLMZNMSPJDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027959 | |

| Record name | 1-[(1-Butoxy-2-propanyl)oxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propanol, 1-(2-butoxy-1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>200 °C, 230 °C | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

APPROX 425 DEG (Open Cup), 111 °C c.c. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 5 | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.973-0.990, Relative density (water = 1): 0.91 | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], VP: <0.1 mm Hg at 25 °C, 0.001 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C: 6 | |

| Record name | Dipropylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

29911-28-2, 9003-13-8 | |

| Record name | 1-(1-Butoxy-2-propoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29911-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Butoxy-1-methylethoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(2-butoxy-1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[(1-Butoxy-2-propanyl)oxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-butoxy-1-methylethoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)],α-butyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYLENE GLYCOL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ECP5S4P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(1-METHYL-2-BUTOXY-ETHOXY)-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

None; turns to glass at -43 °C | |

| Record name | Butoxypolypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(2-Butoxy-1-methylethoxy)propan-2-ol (DPnB)

Introduction

1-(2-Butoxy-1-methylethoxy)propan-2-ol, commonly known by its industrial synonym Dipropylene Glycol Monobutyl Ether (DPnB), is a versatile and widely utilized organic solvent and chemical intermediate.[1][2][3] Its unique combination of properties, including excellent solvency for a wide range of resins and organic materials, a high boiling point, and a relatively low order of toxicity, has established it as a key component in numerous formulations across various industries. This technical guide provides a comprehensive exploration of the chemical and physical properties of DPnB, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into its chemical identity and synthesis, detail its physical and chemical characteristics, provide standardized experimental protocols for its analysis, and discuss its chemical stability and reactivity profile.

Chemical Identity and Synthesis

A clear understanding of a compound's identity is fundamental to its application and study. The following table summarizes the key chemical identifiers for 1-(2-Butoxy-1-methylethoxy)propan-2-ol.

| Identifier | Value | Reference |

| Chemical Name | 1-(2-Butoxy-1-methylethoxy)propan-2-ol | [1][3] |

| CAS Number | 29911-28-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3][4] |

| Molecular Weight | 190.28 g/mol | [1][3] |

| IUPAC Name | 1-(1-butoxypropan-2-yloxy)propan-2-ol | [3] |

| Common Synonyms | Dipropylene Glycol Monobutyl Ether, DPnB, Butyl Dipropasol | [1][2][4] |

Chemical Structure:

The primary industrial synthesis of DPnB is achieved through the catalytic etherification of propylene oxide with n-butanol.[1][3] This reaction is typically carried out under controlled temperature and pressure in the presence of a suitable catalyst.

Physical and Chemical Properties

The utility of DPnB in various applications is a direct consequence of its distinct physical and chemical properties. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, ether-like | [1] |

| Boiling Point | 222-232 °C (lit.) | [2] |

| Melting Point | < -75 °C | |

| Density | 0.913 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 111 °C (closed cup) | [1] |

| Vapor Pressure | 4 Pa at 20 °C | [2] |

| Solubility in Water | 40 g/L at 25 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.52 at 20 °C | [2] |

| Refractive Index (n20/D) | 1.426 (lit.) | [2] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [2] |

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of DPnB for research and industrial applications, it is essential to verify its physical properties through standardized experimental methods. The following section details the protocols for determining several key physical parameters.

Boiling Point Determination (Adapted from ASTM D1120)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid transitions to a vapor at a given pressure. This protocol describes the determination of the equilibrium boiling point of DPnB at atmospheric pressure.

Principle: A specified volume of the sample is boiled under equilibrium conditions. The temperature of the liquid, corrected for barometric pressure, is recorded as the boiling point.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a 100-mL round-bottom flask, a condenser, and a calibrated thermometer or thermocouple.

-

Sample Preparation: Add 60 mL of the DPnB sample to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gradually heat the flask using a heating mantle.

-

Equilibrium Boiling: Adjust the heating rate to maintain a steady reflux in the condenser. Allow the system to equilibrate for at least 10 minutes.

-

Temperature Measurement: Record the temperature at which the liquid and vapor are in equilibrium.

-

Barometric Correction: Correct the observed boiling point to standard atmospheric pressure (101.3 kPa).

Density Determination (Adapted from ASTM D4052)

Density is a critical property for converting mass to volume and is an important quality control parameter. This method utilizes a digital density meter for a precise and rapid measurement.

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The density is determined by measuring the change in the oscillation frequency of the tube caused by the mass of the sample.

Methodology:

-

Instrument Calibration: Calibrate the digital density meter with dry air and a certified density standard (e.g., pure water).

-

Sample Injection: Inject a small, bubble-free aliquot of the DPnB sample into the oscillating U-tube of the density meter.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25 °C).

-

Measurement: The instrument will automatically measure the oscillation period and calculate the density.

-

Data Recording: Record the density value displayed by the instrument.

Kinematic Viscosity Determination (Adapted from ASTM D445)

Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for applications involving fluid dynamics. This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer.

Principle: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated glass viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the viscometer's calibration constant.

Methodology:

-

Viscometer Selection: Choose a calibrated glass capillary viscometer appropriate for the expected viscosity of DPnB.

-

Sample Charging: Charge the viscometer with the DPnB sample.

-

Temperature Equilibration: Place the viscometer in a constant-temperature bath until the sample reaches the desired temperature.

-

Flow Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.

-

Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of DPnB is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-O-C stretching vibrations characteristic of the ether linkages are expected in the fingerprint region, typically between 1150 and 1085 cm⁻¹. Aliphatic C-H stretching vibrations will be observed around 2960-2850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be complex due to the presence of multiple, chemically distinct protons. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group, and a series of multiplets for the methylene and methyl protons of the butoxy and propoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, providing a unique fingerprint for its carbon skeleton.

Mass Spectrometry (MS): In a mass spectrum of DPnB, the molecular ion peak (M⁺) would be expected at m/z 190. Common fragmentation patterns for glycol ethers involve cleavage of the C-O bonds, leading to characteristic fragment ions.

Chemical Stability and Reactivity

Thermal Stability: Glycol ethers generally exhibit good thermal stability under normal use conditions. However, at elevated temperatures, thermal decomposition can occur, potentially leading to the formation of aldehydes, ketones, and other organic acids. [6][7] Peroxide Formation: Like other ethers, DPnB has the potential to form explosive peroxides upon prolonged exposure to air and light. This is a significant safety hazard, particularly when the solvent is distilled or evaporated, as the peroxides can become concentrated. It is crucial to test for the presence of peroxides in aged samples of DPnB.

Protocol for Peroxide Detection: A simple qualitative test involves adding 1 mL of the DPnB sample to a freshly prepared solution of 10% potassium iodide in 10 mL of glacial acetic acid. The development of a yellow to brown color indicates the presence of peroxides.

Prevention and Removal of Peroxides:

-

Store DPnB in tightly sealed, opaque containers, away from heat and light.

-

Purchase only the quantity of solvent needed for the short term.

-

Date containers upon receipt and upon opening.

-

Peroxides can be removed by passing the solvent through a column of activated alumina or by treatment with a reducing agent such as ferrous sulfate.

Reactivity with Other Chemicals: DPnB is incompatible with strong oxidizing agents, which can cause vigorous reactions. [2]It may also react with strong acids and bases.

Applications

The versatile solvent properties of 1-(2-Butoxy-1-methylethoxy)propan-2-ol make it a valuable component in a wide array of industrial and commercial products:

-

Coatings and Paints: It is an excellent solvent for various resins and is used as a coalescing agent in latex paints. [1][2]* Cleaning Products: Its ability to dissolve oils and greases makes it an effective component in industrial and household cleaners. [1]* Inks and Dyes: It is used as a solvent in printing inks and for textile dyeing.

-

Chemical Intermediate: DPnB serves as a precursor in the synthesis of other chemical compounds. [1]

Safety, Handling, and Storage

1-(2-Butoxy-1-methylethoxy)propan-2-ol is classified as an irritant. [3]When handling this chemical, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Store DPnB in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Containers should be kept tightly closed to prevent the ingress of moisture and air, which can contribute to peroxide formation.

Conclusion

1-(2-Butoxy-1-methylethoxy)propan-2-ol is a high-boiling, colorless liquid with a mild ether-like odor and excellent solvency characteristics. Its unique combination of properties makes it a valuable and versatile compound in a multitude of applications, from coatings and cleaners to chemical synthesis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in both research and industrial settings. Adherence to standardized analytical methods and proper handling and storage procedures will ensure the quality, consistency, and safety of this important industrial chemical.

References

- Smolecule. (2023, August 15). 1-(2-Butoxy-1-methylethoxy)propan-2-ol.

- ChemBK. 1-(2-Butoxy-1-methylethoxy)propan-2-ol.

- Redox. (2023, November 21). Safety Data Sheet Dipropylene glycol, monomethyl ether.

- Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.

- PubChem - NIH. 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-.

- Wikidata. 1-(2-butoxy-1-methylethoxy)propan-2-ol.

- Science Interactive. (2014, September 5). Glycol Ether DPM.

- NIST WebBook. 2-Propanol, 1-(2-butoxyethoxy)-.

- Google Patents. (2022). CN114384163A - Method for separating and detecting dipropylene glycol isomer.

- ChemicalBook. 1-BUTOXY-2-PROPANOL(5131-66-8) 1H NMR spectrum.

- GL Sciences Inc. Analysis of Dipropylene Glycol.

- CAMEO Chemicals - NOAA. DIPROPYLENE GLYCOL METHYL ETHER.

- Smolecule. (2023, August 15). 1-(2-Butoxy-1-methylethoxy)propan-2-ol.

- PubChem - NIH. n-Butoxy-2-propanol.

- Benchchem. Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR, IR, Mass Spec).

- NIST WebBook. 2-Propanol, 1-(2-butoxy-1-methylethoxy)-.

- NIOSH. Glycol Ethers - Analytical Method.

- ResearchGate. (2023, August 6). Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite.

- Santa Cruz Biotechnology. Dipropylene glycol monomethyl ether.

- ChemicalBook. 1-BUTOXY-2-PROPANOL(5131-66-8) 1H NMR spectrum.

- NIST WebBook. 2-Propanol, 1-butoxy-.

- Ataman Kimya. DIPROPYLENE GLYCOL METHYL ETHER.

- SpectraBase. Propanol, [(butoxymethylethoxy)methylethoxy]- - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. 1-Butoxy-2-propanol - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 1-BUTOXY-2-PROPANOL(5131-66-8) IR Spectrum.

- ChemicalBook. 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum.

- ChemicalBook. 1-Methoxy-2-propanol(107-98-2) 1H NMR spectrum.

- OECD Existing Chemicals Database. DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers).

- EPA. (2006, May 9). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8.

- Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL.

- ResearchGate. (2023, August 10). Insight into pyrolysis mechanism of 1,2-propylene glycol: Based on density functional theory and wavefunction analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Buy 1-(2-Butoxy-1-methylethoxy)propan-2-ol | 29911-28-2 [smolecule.com]

- 4. 1-(2-butoxy-1-methylethoxy)propan-2-ol - Wikidata [wikidata.org]

- 5. 2-Propanol, 1-(2-butoxy-1-methylethoxy)- [webbook.nist.gov]

- 6. redox.com [redox.com]

- 7. scienceinteractive.com [scienceinteractive.com]

Synthesis pathways for 1-(2-Butoxy-1-methylethoxy)propan-2-ol

An In-depth Technical Guide to the Synthesis of 1-(2-Butoxy-1-methylethoxy)propan-2-ol

Executive Summary

This technical guide provides a comprehensive examination of the synthesis of 1-(2-Butoxy-1-methylethoxy)propan-2-ol, a P-series glycol ether commonly known as Dipropylene Glycol n-Butyl Ether (DPnB). Esteemed for its excellent solvency, coupling capabilities, and slow evaporation rate, DPNB is a critical component in coatings, industrial cleaners, and chemical manufacturing.[1] This document delves into the predominant industrial synthesis pathway—catalytic alkoxylation of n-butanol with propylene oxide—exploring the underlying reaction mechanisms, catalyst influence on isomer distribution, and byproduct formation. Furthermore, it presents a detailed, field-proven experimental protocol, strategies for process optimization, and methods for purification and analysis. The guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively synthesize and utilize this versatile solvent.

Introduction to 1-(2-Butoxy-1-methylethoxy)propan-2-ol

1-(2-Butoxy-1-methylethoxy)propan-2-ol (CAS No. 29911-28-2) is a colorless liquid organic compound belonging to the P-series of glycol ethers, which are derived from propylene oxide.[2][3] It is characterized by a mild, ether-like odor and is valued for its ability to dissolve both polar and non-polar substances, making it an effective solvent and coupling agent in a wide array of formulations.[2][4] Its high boiling point and slow evaporation rate are particularly advantageous in the formulation of high-performance coatings, where it acts as an efficient coalescing agent to ensure proper film formation.[1]

Key Applications Include:

-

Coatings and Resins: Serves as a coalescent in water-borne latex coatings and an active solvent for various resins like acrylics, epoxies, and polyurethanes.[1][5]

-

Industrial & Household Cleaners: Used extensively in heavy-duty cleaning formulations to solvate and couple hydrophobic greases and oils.[4][6]

-

Chemical Intermediate: Acts as a precursor for the synthesis of other chemical compounds, such as esters used as plasticizers.[2][7]

-

Other Industries: Employed in printing inks, textile dyeing processes, and agricultural formulations.[8]

The physicochemical properties of DPNB are summarized in the table below.

| Property | Value | Source |

| CAS Number | 29911-28-2 | [2] |

| Molecular Formula | C10H22O3 | [9] |

| Molecular Weight | 190.28 g/mol | [9] |

| Boiling Point | Approx. 230 °C | [10] |

| IUPAC Name | 1-(1-butoxypropan-2-yloxy)propan-2-ol | [9] |

| Solubility in Water | 5 g/100mL at 20 °C | [9] |

| Common Synonyms | Dipropylene Glycol n-Butyl Ether (DPnB), Dowanol DPnB | [10][11] |

Foundational Principles of Glycol Ether Synthesis

The synthesis of glycol ethers like DPNB primarily relies on the alkoxylation reaction , which involves the ring-opening of an epoxide (in this case, propylene oxide) by a nucleophile (an alcohol, such as n-butanol).[9] This method is highly efficient and demonstrates high atom economy, making it the most common industrial route.[5]

While other classical methods for ether synthesis exist, such as the Williamson Ether Synthesis, they are less practical for this specific molecule on an industrial scale.[12] The Williamson synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, would require multiple steps and the use of less atom-efficient reagents.[13][14] The direct alkoxylation route is favored for its efficiency and greener profile.[5]

Primary Synthesis Pathway: Catalytic Alkoxylation of n-Butanol

The industrial production of 1-(2-Butoxy-1-methylethoxy)propan-2-ol is achieved through the sequential addition of two propylene oxide molecules to n-butanol. The reaction is typically performed in the presence of a catalyst to ensure a controlled reaction rate and selectivity.[3][9]

Overall Reaction: n-Butanol + 2 Propylene Oxide → 1-(2-Butoxy-1-methylethoxy)propan-2-ol

Mechanistic Insights: The Role of the Catalyst

The choice of catalyst—acidic or basic—fundamentally dictates the reaction mechanism and the resulting isomer distribution.

Base-Catalyzed Mechanism: This is the most common industrial approach, typically employing catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[15] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

-

Deprotonation: The basic catalyst deprotonates n-butanol to form a highly nucleophilic butoxide anion.

-

First Nucleophilic Attack: The butoxide anion attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted primary carbon, leading to the formation of the secondary alcohol isomer, 1-butoxy-2-propanol (Propylene Glycol n-Butyl Ether or PnB).[2]

-

Second Nucleophilic Attack: The resulting PnB alkoxide then attacks a second molecule of propylene oxide, again at the less substituted carbon, to yield the final DPnB product.

Caption: Base-catalyzed synthesis of DPnB via an SN2 mechanism.

Acid-Catalyzed Mechanism: Acid catalysts, such as sulfuric acid or solid acid resins like Amberlyst-15, can also be used.[16] In this pathway, the propylene oxide is first protonated, making the ring more susceptible to nucleophilic attack by neutral n-butanol. However, acid catalysis often leads to a different isomer distribution and a higher potential for byproduct formation, such as the formation of di-propylene glycol from the self-polymerization of propylene oxide. For this reason, base catalysis is generally preferred for producing P-series glycol ethers.[17]

Byproduct Formation and Isomerism

The synthesis of DPnB is not perfectly selective and results in a mixture of products that require purification.

-

Isomers: Although base-catalyzed ring-opening favors the formation of the secondary alcohol, a small amount of the primary alcohol isomer (2-butoxy-1-propanol) can also be formed.[18] This leads to a final product containing a mixture of DPnB isomers.

-

Lower Glycol Ethers: The reaction proceeds sequentially. If the reaction is stopped prematurely or if there is an excess of n-butanol, significant amounts of Propylene Glycol n-Butyl Ether (PnB) will remain.[7]

-

Higher Glycol Ethers: If the molar ratio of propylene oxide to n-butanol is high, the reaction can continue, leading to the formation of Tripropylene Glycol n-Butyl Ether (TPnB) and even higher-order ethers.[18][19]

Caption: Reaction pathway showing intermediate and byproduct formation.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol describes a laboratory-scale batch synthesis of 1-(2-Butoxy-1-methylethoxy)propan-2-ol using a potassium hydroxide catalyst. This method is based on principles described in academic literature and industrial patents.[5][15]

Materials and Equipment

-

Reactants: n-butanol (anhydrous), Propylene Oxide (PO), Potassium Hydroxide (KOH)

-

Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, temperature probe, heating/cooling circulator, nitrogen inlet.

-

Purification: Rotary evaporator, fractional distillation apparatus.

-

Analytical: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR).

Step-by-Step Methodology

-

Reactor Setup: Assemble the reactor system under a nitrogen atmosphere to prevent side reactions and ensure safety. Ensure all glassware is dry.

-

Charging Reactants: Charge the reactor with n-butanol and the KOH catalyst. A typical molar ratio of n-butanol to total propylene oxide is between 1:2 and 1:2.2 to favor DPnB formation. The catalyst loading is typically 0.1-0.5% by weight of the total reactants.[15]

-

Initial Heating: Heat the mixture of n-butanol and KOH to the reaction temperature, typically between 100-140 °C.[15]

-

Propylene Oxide Addition: Slowly add propylene oxide to the reactor via the dropping funnel over several hours. The addition must be slow and controlled to manage the exothermic reaction and maintain a constant temperature.

-

Reaction Digest: After the addition is complete, maintain the reaction mixture at temperature for an additional 1-2 hours to ensure complete conversion of the propylene oxide.

-

Catalyst Neutralization: Cool the reactor to below 50 °C. Neutralize the KOH catalyst with an acid (e.g., phosphoric acid or oxalic acid) to form a salt.[18]

-

Filtration: Filter the crude reaction mixture to remove the precipitated salt.

-

Purification: Purify the product using a multi-stage distillation under reduced pressure.[5]

-

Stage 1: Remove unreacted n-butanol.

-

Stage 2: Isolate the PnB fraction.

-

Stage 3: Collect the final DPnB product fraction at its corresponding boiling point.

-

-

Analysis: Confirm the purity and identity of the final product using GC-MS and FTIR.[15]

Caption: Workflow for the laboratory synthesis of DPnB.

Process Optimization and Data Analysis

The yield and selectivity of the DPnB synthesis are highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the desired product and minimizing waste.

| Parameter | Condition | Effect on Yield/Selectivity | Rationale |

| Molar Ratio (n-BuOH:PO) | 1:2.1 | Maximizes DPnB selectivity. | A slight excess of PO ensures the conversion of the PnB intermediate to DPnB. A large excess would lead to TPnB formation.[18] |

| Temperature | 120 °C | Optimal balance of reaction rate and side reactions. | Higher temperatures can increase the rate but may also lead to more byproduct formation. Lower temperatures result in a slow reaction.[15] |

| Catalyst Conc. (KOH) | 0.3 wt% | Provides a sufficient reaction rate without excessive cost or difficult removal. | Higher concentrations increase the rate but can also promote side reactions.[15] |

| PO Addition Time | 4 hours | Controls the exotherm and prevents localized high concentrations of PO. | Rapid addition can lead to temperature spikes and uncontrolled polymerization of propylene oxide. |

| Pressure | 0.3-0.5 MPa | Maintains propylene oxide in the liquid phase at reaction temperature. | Ensures efficient reaction between the liquid-phase components.[20] |

Conclusion

The synthesis of 1-(2-Butoxy-1-methylethoxy)propan-2-ol via the base-catalyzed alkoxylation of n-butanol with propylene oxide is a robust and industrially established process. A thorough understanding of the SN2 reaction mechanism, the influence of reaction parameters on product distribution, and effective purification techniques are paramount for achieving high yield and purity. This guide provides the essential technical framework for researchers and professionals to approach this synthesis with both theoretical knowledge and practical, actionable protocols. The continued importance of DPnB in various industries underscores the need for ongoing process optimization to enhance efficiency and sustainability.

References

- Smolecule. (2023-08-15). 1-(2-Butoxy-1-methylethoxy)propan-2-ol.

- Benchchem. 1-(2-Butoxy-1-methylethoxy)propan-2-ol | 29911-28-2.

- National Toxicology Program (NTP). Nomination Background: Propylene glycol mono-t-butyl ether (CASRN 57018-52-7).

- ResearchGate. Performances of various catalysts in synthesis of propylene glycol butyl ether from PO and n-butanol.

- Yesde Chemicals. [Chemical Knowledge]:Propylene glycol ether production process and preparation method.

- Google Patents. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether.

- Google Patents. CN104250206A - Preparation method of glycol ether.

- IOP Conference Series: Materials Science and Engineering. Direct Synthesis of Glycol Ethyl Ethers from Glycol with Modified HZSM-5 as Catalyst.

- Google Patents. CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene glycol butyl ether.

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

- Google Patents. CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether.

-

Cheméo. Chemical Properties of 2-Propanol, 1-(2-butoxy-1-methylethoxy)- (CAS 29911-28-2). Available at: [Link].

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Available at: [Link]

-

European Patent Office. EP 0250168 A1 - Production of glycol ethers. Available at: [Link]

-

Khan Academy. Williamson ether synthesis (video). Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Ataman Kimya. DOWANOL PNB. Available at: [Link]

-

Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. Available at: [Link]

-

Wikidata. 1-(2-butoxy-1-methylethoxy)propan-2-ol. Available at: [Link]

-

PubChem - NIH. 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)-. Available at: [Link]

- Google Patents. US6730815B2 - Method of producing glycol ethers.

-

OECD Existing Chemicals Database. Propylene Glycol Ethers. Available at: [Link]

- Dow Chemical. DOWANOL™ PnB.

-

ResearchGate. Synthesis of glycol monoethyl ether and glycol diethyl ether using ethylene glycol and ethanol with heterogeneous catalysts. Available at: [Link]

-

UL Prospector. DOWANOL™ PnB by Dow Chemical. Available at: [Link]

-

Dow Inc. DOWANOL™ PnB-TR. Available at: [Link]

-

Dow Inc. DOWANOL™ PnB Glycol Ether. Available at: [Link]

-

Ataman Kimya. DIPROPYLENE GLYCOL N-BUTYL ETHER (DPNB). Available at: [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Buy 1-(2-Butoxy-1-methylethoxy)propan-2-ol | 29911-28-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. dow.com [dow.com]

- 5. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 6. ulprospector.com [ulprospector.com]

- 7. 5.imimg.com [5.imimg.com]

- 8. dow.com [dow.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Propanol, 1-(2-butoxy-1-methylethoxy)- (CAS 29911-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 1-(2-butoxy-1-methylethoxy)propan-2-ol - Wikidata [wikidata.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene glycol butyl ether - Google Patents [patents.google.com]

- 19. 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | C13H28O4 | CID 3044557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Isomers of Dipropylene Glycol Butyl Ether

Abstract

Dipropylene glycol butyl ether (DPGBE), a versatile solvent and coalescing agent, is not a single molecular entity but rather a complex mixture of structural isomers. This guide provides a comprehensive examination of these isomers, delving into their formation, structural nuances, and the consequential impact on their physicochemical properties and applications. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of DPGBE's isomeric composition for precise formulation, quality control, and mechanistic studies. We will explore the synthetic pathways that lead to this isomeric complexity, detail the principal isomeric forms, and present robust analytical methodologies for their separation and characterization.

Introduction: The Isomeric Nature of Dipropylene Glycol Butyl Ether

Dipropylene glycol butyl ether, commonly referred to by its CAS number 29911-28-2 for the n-butyl isomer mixture, is a high-production-volume chemical valued for its slow evaporation rate, excellent solvency for a wide range of resins, and surface tension-lowering capabilities.[1][2] These properties make it an effective coalescing agent in water-borne latex coatings, a coupling agent in industrial and household cleaners, and a solvent in printing inks and other formulations.[3][4]

The complexity of DPGBE arises from its synthesis, which involves the reaction of propylene oxide with butanol.[5] This process inherently generates a mixture of isomers due to the multiple possible points of reaction on the propylene glycol backbone. Understanding the specific isomers present in a commercial mixture is critical, as their individual structures influence key properties such as viscosity, boiling point, and solvency, which in turn affect the performance of the end-product.

This guide will elucidate the structural variations among DPGBE isomers, provide a comparative analysis of their properties, and offer detailed protocols for their analytical characterization.

Synthetic Pathways and Isomer Generation

The industrial synthesis of dipropylene glycol butyl ether is a multi-step process. It begins with the reaction of propylene oxide with an alcohol, in this case, n-butanol, to form propylene glycol n-butyl ether (PnB). A subsequent reaction with another molecule of propylene oxide yields the dipropylene glycol n-butyl ether (DPnB) mixture.[6][7] The reaction is typically catalyzed by a base, such as potassium hydroxide, or an acid.[8][9]

The isomeric distribution is largely determined by the ring-opening of the propylene oxide epoxide ring during nucleophilic attack by the butanol or the growing glycol ether chain. This can proceed via two main pathways:

-

Attack at the less sterically hindered primary carbon: This results in a secondary alcohol.

-

Attack at the secondary carbon: This leads to a primary alcohol.

The choice of catalyst significantly influences the regioselectivity of this reaction. Basic catalysts tend to favor attack at the less substituted primary carbon, leading to a higher proportion of isomers with secondary hydroxyl groups.[9] Conversely, acidic catalysts can lead to a greater proportion of isomers with primary hydroxyl groups.[9]

The subsequent addition of the second propylene oxide unit to the initial propylene glycol butyl ether molecule introduces further isomeric possibilities.

The Principal Structural Isomers of n-DPGBE

Based on the isomeric structures of dipropylene glycol, four primary structural isomers of dipropylene glycol n-butyl ether can be predicted.[10] The commercial product sold under CAS number 29911-28-2 is a mixture of these isomers.[11]

The four principal isomers are:

-

1-(2-butoxy-1-methylethoxy)propan-2-ol: The butyl ether group is on a primary carbon of the first propylene glycol unit, and the terminal hydroxyl group is on a secondary carbon of the second unit.

-

2-(2-butoxypropoxy)propan-1-ol: The butyl ether group is on a secondary carbon of the first propylene glycol unit, and the terminal hydroxyl group is on a primary carbon of the second unit.

-

1-(1-butoxypropan-2-yloxy)propan-2-ol: The butyl ether group is on a secondary carbon of the first propylene glycol unit, and the terminal hydroxyl group is on a secondary carbon of the second unit.

-

2-(1-butoxy-1-methylethoxy)propan-1-ol: The butyl ether group is on a primary carbon of the first propylene glycol unit, and the terminal hydroxyl group is on a primary carbon of the second unit.

Below is a Graphviz diagram illustrating the structural differences between these four isomers.

Figure 1: Structural representations of the four primary isomers of dipropylene glycol n-butyl ether.

Comparative Physicochemical Properties

While data for the individual isomers is scarce, the properties of the commercial mixture provide a good baseline. The subtle structural differences between the isomers are expected to lead to variations in properties such as boiling point, viscosity, and water solubility.

| Property | Commercial n-DPGBE Mixture[6][11] | Dipropylene Glycol tert-Butyl Ether[12] | Expected Isomer Trends |

| CAS Number | 29911-28-2 | 132739-31-2 | - |

| Molecular Weight ( g/mol ) | 190.28 | 190.28 | Identical for all isomers |

| Boiling Point (°C) | 222-232 | ~241.85 | Isomers with primary hydroxyl groups may have slightly higher boiling points due to stronger hydrogen bonding. |

| Density (g/mL at 25°C) | ~0.913 | - | Minor variations expected. |

| Flash Point (°C) | ~96 | - | Minor variations expected. |

| Water Solubility | Limited | - | Isomers with primary hydroxyl groups may exhibit slightly higher water solubility. |

Analytical Methodologies for Isomer Separation and Characterization

The analysis of DPGBE isomer mixtures requires high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The goal of the GC method is to achieve baseline separation of the different isomers to allow for accurate quantification.

Experimental Workflow:

Figure 2: A generalized workflow for the GC-MS analysis of DPGBE isomers.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of the DPGBE mixture.

-

Dilute the sample in a high-purity solvent such as methanol or methylene chloride to a suitable concentration (e.g., 1000 µg/mL).

-

Vortex the solution to ensure homogeneity.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: A polar capillary column is recommended for separating glycol ether isomers. A good choice would be a column with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) or a cyanopropylphenyl-based column (e.g., Rxi-1301Sil MS).[1] A typical column dimension would be 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-1.8 µm film thickness.[1][10]

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and hold for a few minutes, then ramp up to a final temperature of around 240-250 °C. A slow ramp rate (e.g., 5-10 °C/min) will generally provide better resolution of the isomers.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: A scan range of m/z 35-300 is typically sufficient to capture the characteristic fragment ions of DPGBE isomers.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isomers based on their retention times and mass spectra.

-

Quantify the relative abundance of each isomer by integrating the peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of the DPGBE isomers.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum of the isomer mixture will be complex. However, distinct signals can be expected in the following regions:

-

0.8-1.0 ppm: Triplet corresponding to the terminal methyl group of the n-butyl chain.

-

1.0-1.2 ppm: Doublets from the methyl groups on the propylene glycol backbone.

-

1.3-1.6 ppm: Multiplets from the methylene groups of the n-butyl chain.

-

3.2-3.8 ppm: A complex series of multiplets arising from the methylene and methine protons of the propylene glycol backbone and the butoxy group.

-

A broad singlet corresponding to the hydroxyl proton.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment in the different isomers. The chemical shifts of the carbons attached to the ether and hydroxyl groups will be particularly informative for distinguishing between the isomers.

Access to ¹H and ¹³C NMR spectra for the commercial mixture of dipropylene glycol n-butyl ether and dipropylene glycol mono-tert-butyl ether can be found in public databases such as PubChem.[2][3]

Conclusion

Dipropylene glycol butyl ether is a chemically complex product whose performance is intrinsically linked to its isomeric composition. A thorough understanding of the different structural isomers, their formation during synthesis, and their individual properties is essential for any high-level application. The analytical methods outlined in this guide, particularly high-resolution GC-MS, provide the necessary tools for the detailed characterization of DPGBE mixtures, enabling researchers and developers to ensure product consistency, optimize formulations, and gain deeper insights into structure-activity relationships.

References

-

Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL N-BUTYL ETHER. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Dipropylene glycol. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24752, Dipropylene glycol n-butyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4077517, Dipropylene glycol mono-tert-butyl ether. Retrieved from [Link]

- Google Patents. (n.d.). CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether.

-

Chemcasts. (n.d.). Thermophysical Properties of dipropylene glycol mono-tert-butyl ether. Retrieved from [Link]

-

Pino, V., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6683. MDPI. Retrieved from [Link]

-

Product Ingredients. (n.d.). Dipropylene Glycol Butyl Ether. Retrieved from [Link]

- Google Patents. (n.d.). CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether.

- Google Patents. (n.d.). CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether.

-

Ataman Kimya. (n.d.). (DOWANOL DPnB) DIPROPYLENE GLYCOL n-BUTYL ETHER. Retrieved from [Link]

Sources

- 1. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 2. Dipropylene glycol mono-tert-butyl ether | C10H22O3 | CID 4077517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dipropylene glycol n-butyl ether | C10H22O3 | CID 24752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Di(propylene glycol) butyl ether, mixture of isomers = 98.5 29911-28-2 [sigmaaldrich.com]

- 6. CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 9. gcms.cz [gcms.cz]

- 10. 二丙二醇丁基醚,异构体混合物 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem-casts.com [chem-casts.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Butoxy-1-methylethoxy)propan-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2-Butoxy-1-methylethoxy)propan-2-ol (CAS No. 29911-28-2), a versatile solvent and chemical intermediate also known as Dipropylene Glycol Monobutyl Ether (DPnB). Given the limited availability of published raw spectral data for this specific isomer, this guide emphasizes the prediction of spectroscopic features based on its chemical structure and data from analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, enabling researchers to confidently verify the structure and purity of this compound.

Introduction and Molecular Structure

1-(2-Butoxy-1-methylethoxy)propan-2-ol is a colorless liquid with the molecular formula C₁₀H₂₂O₃ and a molecular weight of approximately 190.28 g/mol .[1][2][3] It belongs to the class of glycol ethers, which are known for their amphiphilic nature, making them effective solvents and coupling agents.[4] The primary industrial synthesis route involves the reaction of n-butanol with propylene oxide.[1][2] This synthesis can result in a mixture of isomers, underscoring the critical need for precise spectroscopic characterization to ensure the identity and purity of the target molecule.[1]

The structure of 1-(2-Butoxy-1-methylethoxy)propan-2-ol, with its combination of ether linkages and a secondary alcohol functional group, dictates its characteristic spectroscopic fingerprint. This guide will deconstruct the expected spectral features arising from this unique arrangement.

Table 1: Chemical and Physical Properties of 1-(2-Butoxy-1-methylethoxy)propan-2-ol

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-butoxypropan-2-yloxy)propan-2-ol | [1][2][5] |

| Synonyms | Dipropylene glycol monobutyl ether, DPnB | [1][6] |

| CAS Number | 29911-28-2 | [1][6] |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3] |

| Molecular Weight | 190.28 g/mol | [1][2][3] |

| Boiling Point | 222-232 °C | [1][6] |

| Density | 0.913 g/mL at 25 °C | [1][6] |

Below is a diagram illustrating the chemical structure and atom numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Structure of 1-(2-Butoxy-1-methylethoxy)propan-2-ol with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For glycol ethers, electron ionization (EI) is a common technique that provides characteristic fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of 1-(2-Butoxy-1-methylethoxy)propan-2-ol is expected to show a weak or absent molecular ion (M⁺) peak at m/z 190 due to the lability of the ether and alcohol functional groups. The fragmentation of glycol ethers is typically dominated by cleavage of the C-O bonds.[4][7]

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 1-(2-Butoxy-1-methylethoxy)propan-2-ol

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 131 | [CH₃(CH₂)₃OCH(CH₃)CH₂O]⁺ | α-cleavage at the secondary alcohol |

| 117 | [CH₃(CH₂)₃OCH(CH₃)]⁺ | Cleavage of the ether bond between the propylene glycol units |

| 101 | [CH₃(CH₂)₃OCH₂]⁺ | Cleavage with rearrangement |

| 59 | [CH(OH)CH₃]⁺ | α-cleavage at the ether oxygen adjacent to the alcohol |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 45 | [CH₂OH]⁺ or [C₂H₅O]⁺ | Common fragment for alcohols and ethers |

Experimental Protocol for GC-MS Analysis

The causality behind this protocol is to achieve good separation of potential isomers and obtain a clean mass spectrum for identification. A mid-polarity column like a 624-type or Rxi®-1301Sil MS is recommended for resolving glycol ether isomers.[4][7]

-

Sample Preparation: Prepare a 100 µg/mL solution of the sample in methanol or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL, split ratio 20:1.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-250.

-

This self-validating system ensures that the retention time provides an initial check on the compound's identity, while the mass spectrum confirms the molecular structure.

Caption: NMR experimental and analysis workflow.

Conclusion

The structural elucidation of 1-(2-Butoxy-1-methylethoxy)propan-2-ol requires a multi-technique spectroscopic approach. While publicly available spectral data is scarce, a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating system for its characterization. By following the detailed protocols and utilizing the predicted spectral data within this guide, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their scientific endeavors.

References

-

Restek Corporation. (2012). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3044557, 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)-. Retrieved from [Link]

-

Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24752, Dipropylene glycol n-butyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14840, 2,4-D, propylene glycol butyl ether ester. Retrieved from [Link]

-

Wikidata. (n.d.). 1-(2-butoxy-1-methylethoxy)propan-2-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-(2-butoxy-1-methylethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-(2-butoxyethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Propylene glycol butyl ether. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanol, [(butoxymethylethoxy)methylethoxy]-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Butoxy-2-propanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-(2-methoxy-1-methylethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1-(2-Butoxy-1-methylethoxy)propan-2-ol | 29911-28-2 [smolecule.com]

- 3. 1-(2-butoxy-1-methylethoxy)propan-2-ol - Wikidata [wikidata.org]

- 4. gcms.cz [gcms.cz]

- 5. Dipropylene glycol n-butyl ether | C10H22O3 | CID 24752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 29911-28-2 | CAS DataBase [m.chemicalbook.com]

- 7. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

An In-Depth Technical Guide to the Thermodynamic Properties of Dipropylene Glycol Monobutyl Ether (DPnB)

Introduction

Dipropylene glycol monobutyl ether (DPnB), a member of the propylene glycol ether family, is a colorless liquid with a mild, characteristic ether-like odor.[1][2][3] Its unique molecular structure, featuring both ether and alcohol functionalities, imparts a desirable balance of hydrophilic and hydrophobic properties.[4] This amphiphilic nature makes DPnB an exceptionally versatile solvent and coupling agent in a wide array of industrial and commercial applications.[2][3] It is a key ingredient in the formulation of coatings, cleaning agents, inks, textiles, and adhesives.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of DPnB is paramount for process optimization, formulation development, safety assessments, and computational modeling.

This technical guide provides a comprehensive overview of the core thermodynamic properties of dipropylene glycol monobutyl ether. We will delve into the causality behind experimental choices for determining these properties and present the data in a clear, accessible format.

Core Thermodynamic and Physical Properties

A precise understanding of the fundamental physical and thermodynamic properties of a substance is the bedrock of its application in any scientific or industrial context. These properties govern its behavior under various conditions of temperature and pressure, dictating its efficacy as a solvent, its role in formulations, and the necessary safety precautions for its handling.

Key Physical Constants and Properties

The foundational characteristics of DPnB are summarized in the table below. These values are critical for a wide range of calculations, from reaction kinetics to fluid dynamics.

| Property | Value | Source(s) |

| Molecular Formula | C10H22O3 | [1][5] |

| Molecular Weight | 190.28 g/mol | [1][5][6] |

| Appearance | Colorless Liquid | [1][5] |

| Odor | Mild Ether-like | [1] |

| CAS Number | 29911-28-2 | [7][8][9] |

| EC Number | 249-951-5 | [6][7][8] |

Tabulated Thermodynamic Data

The thermodynamic properties of DPnB are crucial for designing and optimizing thermal systems, predicting phase behavior, and ensuring safe handling and storage. The following table consolidates key thermodynamic data points from various sources.

| Thermodynamic Property | Value | Conditions | Source(s) |

| Boiling Point | 230 °C (446 °F) | at 760 mmHg | [1][5][7] |

| Freezing/Melting Point | < -75 °C (< -103 °F) | [1][5][7] | |

| Flash Point (Closed Cup) | 100 °C (212 °F) | [1][5] | |

| Autoignition Temperature | 189 - 194 °C (372 - 381.2 °F) | [1][5][10] | |

| Vapor Pressure | <0.04 mmHg | at 20 °C | [1] |

| Density | 0.91 g/cm³ (7.59 lb/gal) | at 20 °C | [1][7] |

| Specific Gravity | 0.913 | at 25 °C | [4] |

| Viscosity | 4.9 cP (4.85 - 4.9 mm²/s) | at 25 °C | [1][10] |

| Surface Tension | 28.4 mN/m | at 25 °C | [1] |

| Heat of Vaporization | 252 J/g | at normal boiling point | [1] |

| Specific Heat Capacity | 1.79 J/g/°C | at 25 °C | [1] |

| Solubility in Water | 4.5 - 5 wt% | at 20 °C | [1][2] |

| Refractive Index | 1.42 - 1.426 | at 20-25 °C | [1][6] |

| Lower Flammability Limit | 0.6 % v/v | in Air | [1][5] |

| Upper Flammability Limit | 20 % v/v | in Air | [1][5] |

Experimental Determination of Thermodynamic Properties: Methodologies and Rationale

The accurate determination of thermodynamic properties relies on robust and well-validated experimental techniques. As a senior application scientist, it is crucial to not only understand the "how" but also the "why" behind the selection of a particular method. This section outlines the standard protocols for measuring key thermodynamic properties of liquids like DPnB, emphasizing the principles that ensure data integrity.

Vapor Pressure Measurement

The vapor pressure of a liquid is a fundamental property that dictates its evaporation rate and is critical for safety assessments (flammability) and environmental fate modeling.

Experimental Protocol: Static Method

-

Apparatus Preparation: A high-vacuum system equipped with a pressure transducer, a temperature-controlled sample cell, and a degassing unit is assembled. The system must be meticulously cleaned and checked for leaks to ensure accuracy.[11]

-

Sample Degassing: A sample of DPnB is introduced into the sample cell. The sample is then subjected to multiple freeze-pump-thaw cycles to remove dissolved gases, which could otherwise contribute to the total pressure reading.[11]

-

Equilibration: The degassed sample is brought to the desired temperature using a thermostat-controlled bath. It is crucial to allow sufficient time for thermal and phase equilibrium to be established.

-

Data Acquisition: Once the system is at equilibrium, the pressure reading from the transducer is recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.

Causality and Trustworthiness: The static method is chosen for its high accuracy at low pressures, which is characteristic of DPnB at ambient temperatures.[11] The rigorous degassing procedure is a self-validating step, as incomplete removal of dissolved air would lead to erroneously high and non-reproducible pressure readings.

Diagram: Vapor Pressure Measurement Workflow

Caption: Workflow for vapor pressure determination using the static method.

Density and Viscosity Determination

Density and viscosity are critical parameters for fluid handling, process design, and formulation stability. Their temperature dependence is a key consideration in many applications.

Experimental Protocol: Vibrating Tube Densitometer and Rotational Viscometer

-

Calibration: Both the vibrating tube densitometer and the rotational viscometer are calibrated using certified reference standards with known density and viscosity values at various temperatures.[12][13]

-

Sample Loading: A small, bubble-free aliquot of DPnB is introduced into the sample cell of each instrument.

-

Temperature Control: The instruments are equipped with precise temperature control systems (e.g., Peltier elements). The sample is allowed to thermally equilibrate at the target temperature.

-

Measurement:

-

Density: The densitometer measures the oscillation period of a U-shaped tube containing the sample, which is directly related to the sample's density.[13]

-

Viscosity: The viscometer measures the torque required to rotate a spindle at a constant angular velocity within the sample. This torque is proportional to the fluid's viscosity.

-

-